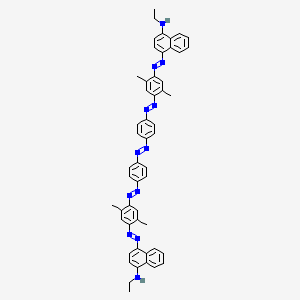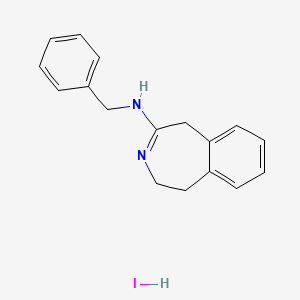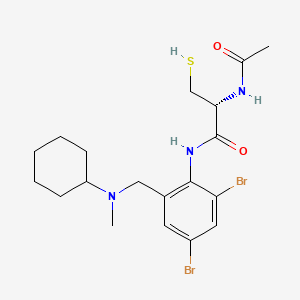
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the dibromo substituents. The acetylamino and mercapto groups are then added through nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The dibromo groups can be reduced to form the corresponding phenyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced phenyl derivatives, and various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The acetylamino and mercapto groups can form covalent bonds with target proteins, leading to modulation of their activity. Additionally, the dibromo groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Propanamide, 2-(acetylamino)-N-(2,4-dichloro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-difluoro-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
- Propanamide, 2-(acetylamino)-N-(2,4-diiodo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®
Uniqueness
The uniqueness of Propanamide, 2-(acetylamino)-N-(2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)-3-mercapto-, ®- lies in its dibromo substituents, which confer distinct chemical reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs.
Propiedades
Número CAS |
97290-46-5 |
|---|---|
Fórmula molecular |
C19H27Br2N3O2S |
Peso molecular |
521.3 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C19H27Br2N3O2S/c1-12(25)22-17(11-27)19(26)23-18-13(8-14(20)9-16(18)21)10-24(2)15-6-4-3-5-7-15/h8-9,15,17,27H,3-7,10-11H2,1-2H3,(H,22,25)(H,23,26)/t17-/m0/s1 |
Clave InChI |
YJGWIACOZHBSAS-KRWDZBQOSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
SMILES canónico |
CC(=O)NC(CS)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



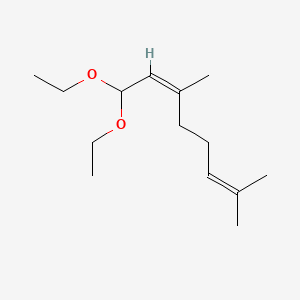
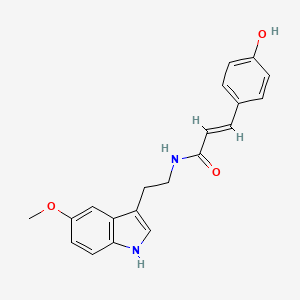
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)


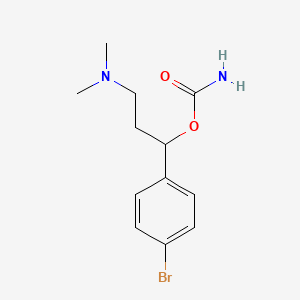
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)
